1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside derivative. It is often used in the synthesis of oligonucleotides and other nucleic acid analogs due to its unique structural properties. The compound features protective groups that enhance its stability and reactivity, making it valuable in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Deprotection reactions: Removal of the protective groups under acidic or basic conditions.
Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.
Scientific Research Applications
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: Employed in the study of RNA and DNA interactions and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Another modified nucleoside with a methoxy group at the 2’ position.
3’-O-(t-Butyldimethylsilyl)uridine: Similar compound with only the 3’-hydroxyl group protected.
2’-O-(2-Methoxyethyl)uridine: Similar compound with only the 2’-hydroxyl group protected.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is unique due to the dual protection of both the 3’- and 2’-hydroxyl groups, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in complex synthetic applications where selective deprotection is required.
Properties
Molecular Formula |
C18H32N2O7Si |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1 |
InChI Key |
MVUNUYQKOFMHDC-DTZQCDIJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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